1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a nitrobenzenesulfonyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzyloxy and methoxyphenyl intermediates, followed by their coupling with the piperazine ring. The final step involves the introduction of the nitrobenzenesulfonyl group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-NITROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy and methoxyphenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzyloxy and methoxyphenyl groups may also contribute to the compound’s overall biological activity by interacting with cellular receptors and signaling pathways.
Comparison with Similar Compounds
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-NITROBENZENESULFONYL)PIPERAZINE can be compared with similar compounds such as:
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-AMINOBENZENESULFONYL)PIPERAZINE: This compound has an amino group instead of a nitro group, which may result in different biological activities.
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-METHYLBENZENESULFONYL)PIPERAZINE: The presence of a methyl group instead of a nitro group can alter the compound’s reactivity and applications.
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-HYDROXYBENZENESULFONYL)PIPERAZINE:
Properties
Molecular Formula |
C25H27N3O6S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C25H27N3O6S/c1-33-23-12-11-21(17-24(23)34-19-20-7-3-2-4-8-20)18-26-13-15-27(16-14-26)35(31,32)25-10-6-5-9-22(25)28(29)30/h2-12,17H,13-16,18-19H2,1H3 |
InChI Key |
IXTHRXDHLWJNDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OCC4=CC=CC=C4 |
Origin of Product |
United States |
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